molecular formula C11H12F2N2O B13704965 3-(3,5-Difluoro-benzyl)-piperazin-2-one CAS No. 1246548-59-3

3-(3,5-Difluoro-benzyl)-piperazin-2-one

Katalognummer: B13704965
CAS-Nummer: 1246548-59-3
Molekulargewicht: 226.22 g/mol
InChI-Schlüssel: DJBMJZPBXLYNQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one typically involves the reaction of 3,5-difluorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol, while reduction may produce difluorobenzylamine .

Wissenschaftliche Forschungsanwendungen

(S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Wirkmechanismus

The mechanism of action of (S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the study .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-3-(3,5-Difluoro-benzyl)-piperazine
  • (S)-3-(3,5-Difluoro-phenyl)-piperazin-2-one
  • (S)-3-(3,5-Difluoro-benzyl)-piperidine

Uniqueness

(S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one is unique due to its specific substitution pattern on the benzyl ring and the presence of the piperazin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

1246548-59-3

Molekularformel

C11H12F2N2O

Molekulargewicht

226.22 g/mol

IUPAC-Name

3-[(3,5-difluorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H12F2N2O/c12-8-3-7(4-9(13)6-8)5-10-11(16)15-2-1-14-10/h3-4,6,10,14H,1-2,5H2,(H,15,16)

InChI-Schlüssel

DJBMJZPBXLYNQY-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C(N1)CC2=CC(=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.